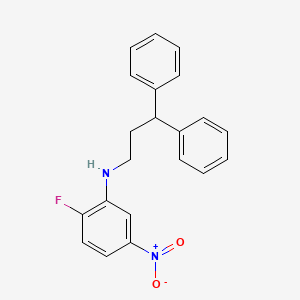

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-2-fluoro-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOIGOLHHOQODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Reduction of 2,4-Dinitrofluorobenzene

The patented process for preparing 2-fluoro-5-nitroaniline from 2,4-dinitrofluorobenzene employs iron powder in the presence of acetic acid or hydrochloric acid. This method selectively reduces the nitro group at the 2-position, yielding the desired product in 70–85% purity. Optimal conditions involve 2.5–4 mol equivalents of iron and 0.01–1 mol acid per mole of substrate, heated at 60–100°C in toluene or dioxane. Comparative studies with stannous chloride reductions reveal superior selectivity, as traditional methods produce a 4:1 mixture of 2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline.

Preparation of 3,3-Diphenylpropylamine Moieties

Friedel-Crafts Alkylation and Esterification

A scalable route to 3,3-diphenylpropylamines, as detailed in patent CA2769498C, involves a Friedel-Crafts reaction between benzaldehyde derivatives and diphenylmethane analogs. Subsequent hydrolysis and esterification yield intermediates amenable to chemoselective reduction. For instance, catalytic hydrogenation over palladium on carbon in methanol converts esters to primary amines with >90% efficiency.

Chemoselective Reduction Strategies

Critical to avoiding over-reduction of nitro groups, chemoselective conditions using sodium borohydride or lithium aluminum hydride selectively reduce ester functionalities to alcohols, which are then converted to amines via Mitsunobu or Staudinger reactions. These steps ensure compatibility with nitro-substituted aryl rings in later coupling stages.

Coupling Strategies for Secondary Amine Formation

Nucleophilic Substitution Reactions

Alkylation of 2-fluoro-5-nitroaniline with 3,3-diphenylpropyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) affords the target compound in moderate yields (50–60%). However, competing N-arylation and O-alkylation side reactions necessitate careful temperature control (80–100°C) and excess alkylating agent.

Reductive Amination

Condensation of 2-fluoro-5-nitrobenzaldehyde with 3,3-diphenylpropylamine under hydrogenation conditions (Raney nickel, 30 psi H₂) provides a direct route to the secondary amine. This method avoids pre-functionalized intermediates but requires stringent moisture exclusion to prevent aldehyde oxidation.

Industrial-Scale Optimization and Yield Data

Chemical Reactions Analysis

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine is in medicinal chemistry, where it serves as a lead compound for the development of new therapeutic agents. The presence of both the nitro group and the amine functionality allows for various chemical modifications that can enhance biological activity or selectivity against specific targets.

Potential Therapeutic Uses

- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The ability to modify the nitro group could lead to derivatives with improved efficacy against specific cancer types.

- Antimicrobial Activity : The structural features may also contribute to antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Material Science

In material science, this compound is investigated for its potential use in developing polymers or materials with unique electronic properties. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating functionalized materials that could be utilized in electronics or photonics.

Interaction Studies

Research into the interaction of this compound with biological targets is ongoing. While specific interaction data is limited, compounds with similar structural motifs have demonstrated significant binding affinities with various enzymes and receptors. Understanding these interactions could reveal its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution Patterns: The target compound’s 2-fluoro-5-nitrophenyl group distinguishes it from compounds like (3-aminophenyl) and (2-fluorophenyl), which lack nitro groups.

Alkyl Chain Flexibility: The diphenylpropyl chain provides greater steric bulk compared to the butenyl chain in or the propyl-dimethylamino group in . This bulkiness may reduce solubility in polar solvents but improve thermal stability in adhesives .

Electron-Withdrawing vs. Donating Groups : Unlike and , which balance electron-donating (NH₂, NMe₂) and withdrawing (CF₃) groups, the target compound’s fluorine and nitro groups create a strongly electron-deficient aromatic system. This could enhance wet adhesion in epoxy resins by polarizing interfacial interactions .

Physicochemical and Functional Comparisons

Solubility and Reactivity:

Wet Adhesion Performance (Inferred from –2):

Studies on amine hardeners suggest that structural parameters such as heavy atom count, nitrogen/oxygen content, and aromatic rings correlate with wet adhesion strength . The target compound’s high aromaticity (three phenyl rings) and nitrogen/oxygen count (N: 2, O: 2) align with features predictive of strong wet adhesion. Comparatively, (N: 3, O: 0) and (N: 2, O: 0) may exhibit weaker polar interactions in humid environments.

Q & A

Q. What are the optimal synthetic routes for (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, and how can reaction efficiency be validated?

- Methodological Answer : Begin with a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to couple the (3,3-diphenylpropyl)amine moiety to the 2-fluoro-5-nitrobenzene scaffold. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design of experiments (DoE) to maximize yield. Validate efficiency via HPLC purity analysis and mass spectrometry (MS) for structural confirmation. For example, analogous amine syntheses achieved 30% yields under palladium catalysis, with purity assessed via TLC (Rf = 0.30) and melting point consistency . Report critical parameters like reaction time, stoichiometry, and purification steps (e.g., column chromatography).

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Use a multi-technique approach:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretch ~1520 cm⁻¹, aromatic C-H ~3000 cm⁻¹, amine N-H ~3250 cm⁻¹) as demonstrated in structurally related amines .

- NMR Spectroscopy : Assign ¹H/¹³C signals for aromatic protons (δ 6.5–8.5 ppm), diphenylpropyl chain (δ 1.5–3.5 ppm), and fluorine coupling in the ²⁹F NMR spectrum.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈FN₂O₂: 349.1352).

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention times from similar nitroaromatic amines .

Advanced Research Questions

Q. How can computational docking studies elucidate the binding interactions of this compound with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for diphenylpropylamines or nitroaromatic groups (e.g., kinases, GPCRs).

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. Parameterize the fluorine atom’s electronegativity and nitro group’s electron-withdrawing effects. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability. Compare results to experimental IC₅₀ values from analogous compounds, such as thiadiazol-amine derivatives showing activity via NH-π interactions .

Q. What theoretical frameworks guide the analysis of this compound’s electronic properties and reactivity?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate:

- Electrostatic Potential Surfaces (EPS) : Visualize electron-deficient regions (e.g., nitro group) for nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps to predict redox behavior.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in common solvents (e.g., DMSO, ethanol). Link findings to experimental observations, such as reaction rates in polar vs. nonpolar media .

Q. How can researchers evaluate the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Follow a tiered approach:

- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 4–9) to assess persistence.

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀, algal growth inhibition) under OECD guidelines.

- Degradation Pathways : Use LC-MS/MS to identify photolysis/byproducts under simulated sunlight. Reference frameworks from environmental studies tracking nitroaromatic compounds’ abiotic/biotic transformations .

Q. How to resolve contradictions in reported biological activity data for structurally similar amines?

- Methodological Answer :

- Meta-Analysis : Systematically compare published IC₅₀ values, noting assay conditions (e.g., cell lines, incubation times).

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., MTT assays with triplicate technical replicates).

- Structural Analogues : Test derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophore contributions. Address variability via sensitivity analysis, as seen in studies resolving ortho/meta substitution effects .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer : Implement a split-plot design to minimize variability:

- Main Factors : Vary substituents (e.g., nitro position, fluorine vs. chlorine).

- Response Variables : Measure binding affinity (SPR or ITC), solubility (shake-flask method), and metabolic stability (microsomal assays).

- Statistical Analysis : Use ANOVA to identify significant factors, referencing agricultural chemical studies employing split-split plot designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.